molecular formula C12H12N2O2 B7527129 1-(Furan-3-ylmethyl)-3-phenylurea

1-(Furan-3-ylmethyl)-3-phenylurea

Cat. No.: B7527129
M. Wt: 216.24 g/mol
InChI Key: HGXUTVDDEDVGOZ-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-phenylurea is an organic compound that features a furan ring and a phenylurea moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the phenylurea moiety consists of a phenyl group attached to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-ylmethyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of furan-3-ylmethylamine with phenyl isocyanate under mild conditions. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, furan-3-ylmethylamine and phenyl isocyanate, are fed into the reactor, where they react to form the product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding furan-3-ylmethylamine derivative.

    Substitution: The phenylurea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Furan-3-ylmethylamine derivatives.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-(Furan-3-ylmethyl)-3-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Furan-3-ylmethylamine: A precursor in the synthesis of 1-(Furan-3-ylmethyl)-3-phenylurea.

    Phenylurea: A simpler analog that lacks the furan ring.

    Furan-3-carboxylic acid: An oxidation product of the furan ring.

Uniqueness: this compound is unique due to the presence of both the furan ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXUTVDDEDVGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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